molecular formula C13H13N B1266149 2-Benzylaniline CAS No. 28059-64-5

2-Benzylaniline

Cat. No. B1266149
CAS RN: 28059-64-5
M. Wt: 183.25 g/mol
InChI Key: DWOBGCPUQNFAFB-UHFFFAOYSA-N
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Patent
US03941803

Procedure details

In the manner given in Preparation 11, 2-aminobenzophenone hydrazone is refluxed with potassium hydroxide in diethylene glycol to give 2-benzylaniline.
Name
2-aminobenzophenone hydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[C:4](=NN)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[OH-].[K+]>C(O)COCCO>[CH2:4]([C:3]1[CH:13]=[CH:14][CH:15]=[CH:16][C:2]=1[NH2:1])[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
2-aminobenzophenone hydrazone
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(C2=CC=CC=C2)=NN)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(COCCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.